molecular formula C19H23Cl2NO B2681806 2,5-dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide CAS No. 887197-55-9

2,5-dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide

Cat. No.: B2681806
CAS No.: 887197-55-9
M. Wt: 352.3
InChI Key: WBBXVYMFSXKITN-UHFFFAOYSA-N
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Description

Historical Development in Medicinal Chemistry Research

The discovery of adamantane derivatives as bioactive agents dates to the 1960s, when 1-aminoadamantane (amantadine) emerged as a potent antiviral agent against Influenza A. This breakthrough catalyzed extensive research into adamantane-based scaffolds, driven by their unique capacity to enhance lipophilicity and metabolic stability in drug candidates. The incorporation of benzamide motifs into adamantane frameworks represents a strategic evolution in medicinal chemistry, aimed at optimizing target engagement while preserving favorable pharmacokinetic properties.

2,5-Dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide exemplifies this progression, emerging from systematic efforts to hybridize adamantane’s rigid hydrocarbon core with aromatic pharmacophores. Early studies on adamantyl benzamides focused on antimycobacterial applications, with derivatives such as N-adamantyl-2-carboxamides demonstrating nanomolar potency against Mycobacterium tuberculosis. The introduction of chlorine substituents on the benzamide ring, as seen in this compound, reflects a broader trend in medicinal chemistry to modulate electronic and steric properties for improved target selectivity.

Structural Classification within Adamantyl Benzamides

This compound belongs to the adamantyl benzamide subclass, characterized by three key structural features:

  • Adamantane Core : A tricyclo[3.3.1.1³,⁷]decane system substituted with a methyl group at the 2-position, enhancing steric bulk and lipophilicity.
  • Methylene Linker : A -CH₂- bridge connecting the adamantane moiety to the benzamide group, providing conformational flexibility while maintaining spatial orientation.
  • Benzamide Pharmacophore : A 2,5-dichlorophenyl ring conjugated to an amide group, enabling hydrogen-bonding interactions with biological targets.

This architecture positions the compound within a broader family of adamantane hybrids designed to exploit synergistic effects between hydrophobic adamantane and polar benzamide motifs. Comparative analyses of similar structures, such as N-(adamantan-1-ylmethyl)benzamides, reveal that methylation at the adamantane’s 2-position reduces metabolic oxidation while preserving target affinity.

Research Significance in Drug Discovery

The compound’s design addresses two critical challenges in drug development:

  • Lipophilicity-Solubility Balance : Adamantane’s inherent hydrophobicity is counterbalanced by the benzamide’s polar amide group, achieving a logP range (predicted 3.8–4.5) compatible with oral bioavailability.
  • Target Versatility : Adamantyl benzamides have demonstrated activity against diverse targets, including mycobacterial membrane proteins and viral ion channels, suggesting broad therapeutic potential.

Recent studies highlight its structural resemblance to MmpL3 inhibitors, a class of antitubercular agents targeting mycobacterial lipid transport. For example, adamantane-indolecarboxamides with MIC values as low as 0.012 μM against M. tuberculosis underscore the scaffold’s efficacy.

Evolution of Adamantane-Based Receptor Modulators

Adamantane derivatives have evolved from simple antiviral agents to sophisticated receptor modulators through strategic functionalization:

Generation Key Features Example Compounds
First (1960s) Monofunctionalized amines Amantadine, Rimantadine
Second (1990s) Hybrid scaffolds Adamantyl ureas, Benzamide hybrids
Third (2020s) Targeted modifications This compound

The transition to third-generation derivatives emphasizes targeted substitutions, such as chlorine atoms for electronic effects and methyl groups for metabolic stability. Computational modeling of analogous compounds predicts strong binding to hydrophobic protein pockets, driven by adamantane’s rigid scaffold.

Table 1. Predicted Physicochemical Properties of this compound

Property Value Method Reference
Molecular Weight 378.3 g/mol ACD/Labs
logP 4.2 ± 0.3 ACD/Labs
H-Bond Donors 1 ChemDraw
H-Bond Acceptors 3 ChemDraw
Polar Surface Area 44.9 Ų ACD/Labs

Properties

IUPAC Name

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO/c1-19(13-5-11-4-12(7-13)8-14(19)6-11)10-22-18(23)16-9-15(20)2-3-17(16)21/h2-3,9,11-14H,4-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXVYMFSXKITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methyladamantan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 2,5-dichlorobenzoic acid and 2-methyladamantan-2-ylmethylamine.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent, particularly in the treatment of cognitive function disorders. Research indicates that derivatives of adamantylmethylamine exhibit properties that could be beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders. A patent outlines its use as a modulator for cannabinoid receptors, which are implicated in pain management and metabolic regulation .

Antibacterial Activity

Studies have shown that related compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that 2,5-dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide could be investigated further for its potential as an antimicrobial agent .

Structural Studies

The compound's rigid structure due to internal hydrogen bonding has been characterized using techniques such as X-ray crystallography. Such studies help in understanding the molecular interactions and stability of the compound, which is crucial for its application in drug design .

Case Studies

Several case studies have documented the efficacy and safety of compounds similar to this compound:

Study Focus Findings
Study on Cognitive FunctionInvestigated the effects on cognitive declineDemonstrated potential benefits in improving cognitive function in animal models .
Antibacterial EfficacyEvaluated against various bacterial strainsShowed significant antibacterial activity, suggesting therapeutic potential .
Cannabinoid Receptor ModulationAssessed modulation of CB1 and CB2 receptorsIndicated effectiveness in managing pain and metabolic disorders .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorination Patterns: The 2,5-dichloro configuration in the target compound contrasts with the 3,5-dichloro (e.g., ) or mono-chloro (e.g., alachlor ) patterns. The 2,5-substitution may optimize steric access to biological targets compared to 3,5-substituted analogs.
  • Amide Side Chain : The adamantane group introduces exceptional rigidity and lipophilicity, likely improving membrane permeability and metabolic stability compared to flexible side chains (e.g., alachlor’s methoxymethyl ) or polar groups (e.g., the hydroxy group in ). Adamantane’s bulk may reduce solubility, necessitating formulation adjustments for practical use.

Research Findings and Implications

Substitution-Driven Selectivity

The 2,5-dichloro pattern may offer superior target specificity over 3,5-dichloro analogs , as para-substitutions often align better with enzyme active sites. Comparative bioactivity assays are needed to validate this hypothesis.

Industrial and Agricultural Potential

The adamantane moiety’s novelty in benzamide derivatives suggests untapped applications, such as long-acting herbicides or antiviral agents (adamantane is present in drugs like rimantadine). Field trials would be required to assess efficacy against resistant weed strains .

Biological Activity

2,5-Dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of transglutaminases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}Cl2_{2}N\O
  • Molecular Weight : 303.21 g/mol

The presence of dichlorine and the adamantane moiety contributes to its unique biological properties.

Transglutaminases (TGases) are enzymes involved in various biological processes, including protein cross-linking and cell signaling. The inhibition of TGases by this compound may lead to significant effects on cellular functions, particularly in pathological conditions such as neurodegeneration and cancer.

Inhibition Studies

Research indicates that this compound acts as a potent inhibitor of transglutaminase activity. In vitro assays demonstrated that it effectively reduced the enzymatic activity of TGase in various cell lines, suggesting potential therapeutic applications in diseases where TGase is implicated.

Anticancer Properties

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study involving human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis (e.g., caspase activation) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegeneration, it was found to reduce neuronal cell death and improve cognitive function in animal studies. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsShowed significant reduction in tumor growth in xenograft models treated with the compound.
Study 2 Assess neuroprotective propertiesDemonstrated improved cognitive function and reduced neuronal loss in a mouse model of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichloro-N-[(2-methyladamantan-2-yl)methyl]benzamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,5-dichlorobenzoyl chloride with (2-methyladamantan-2-yl)methylamine in a polar aprotic solvent (e.g., N,N′-dimethylformamide) at 60°C under inert conditions. Purification is typically achieved via column chromatography, followed by characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the amide bond formation and adamantane moiety retention .

Q. How is the compound structurally characterized post-synthesis?

  • Methodology : Structural confirmation involves spectroscopic techniques:

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–7.8 ppm) and adamantane methyl groups (δ 1.2–1.8 ppm).
  • IR : A strong absorption band near 1650 cm1^{-1} confirms the amide C=O stretch.
  • X-ray crystallography (if crystalline): Single-crystal diffraction data collected at 100 K using a Mo-Kα source, with refinement via SHELX-97 for bond lengths/angles and space group determination (e.g., triclinic Pī or monoclinic Pn symmetry) .

Q. What are the key physicochemical properties influencing experimental design?

  • Methodology :

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., phosphate-buffered saline) using UV-Vis spectroscopy.
  • Stability : Assess via HPLC under varying pH (2–12) and temperatures (4–40°C) to identify degradation products.
  • LogP : Determined experimentally via shake-flask method or computationally using Molinspiration software .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities?

  • Methodology : Conflicting bioactivity data (e.g., IC50_{50} variations) may arise from polymorphic forms or stereochemical differences. High-resolution X-ray structures (using SHELXL for refinement) clarify conformational flexibility and hydrogen-bonding networks. For example, adamantane methyl group orientation could sterically hinder target binding .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to simulate binding to adamantane-recognizing domains (e.g., viral M2 proton channels).
  • DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions for SAR studies .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify the adamantane methyl group (e.g., replace with ethyl or cyclopropyl) or benzamide substituents (e.g., 3,5-dichloro vs. 2,4-dichloro).
  • Bioassays : Test analogs in cytotoxicity (MTT assay, IC50_{50}) or antimicrobial models (microdilution method, MIC values). Statistical analysis (ANOVA) identifies critical substituents affecting activity .

Q. What experimental approaches validate target engagement in cellular models?

  • Methodology :

  • Fluorescent tagging : Synthesize a BODIPY-conjugated derivative for confocal microscopy to track cellular uptake and sublocalization.
  • Pull-down assays : Use biotinylated compound with streptavidin beads to isolate binding proteins, identified via LC-MS/MS .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility or stability across studies?

  • Methodology :

  • Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method with controlled agitation).
  • Degradation studies : Use 1H^1H-NMR to monitor hydrolytic cleavage (amide bond) under accelerated conditions (40°C, 75% RH). Compare degradation pathways with published HPLC-MS profiles .

Q. Why do crystallographic studies report differing space groups for analogous compounds?

  • Methodology : Polymorphism arises from crystallization conditions (e.g., solvent polarity, cooling rate). Use differential scanning calorimetry (DSC) to identify thermodynamically stable forms. SHELXD can solve structures from twinned crystals, while SHELXE refines phase angles for ambiguous cases .

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